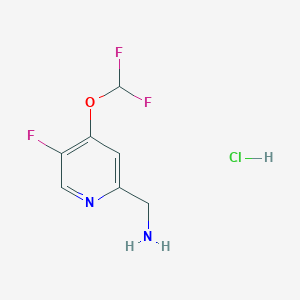
(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanamine hydrochloride
描述
(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C7H8ClF3N2O and its molecular weight is 228.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
- The primary target of this compound is the urinary tract. Specifically, it is used for the prophylaxis and treatment of frequently recurring urinary tract infections (UTIs) that require long-term therapy .
Target of Action
Mode of Action
生物活性
(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanamine hydrochloride, with the CAS number 2231675-51-5, is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with difluoromethoxy and fluorine groups, which are known to influence its biological properties significantly. The structural formula can be represented as follows:
Table 1: Structural Details
| Property | Value |
|---|---|
| Molecular Formula | C7H8ClF3N2O |
| Molecular Weight | 228.6 g/mol |
| CAS Number | 2231675-51-5 |
| IUPAC Name | This compound |
The introduction of fluorine atoms into drug design often enhances lipophilicity and metabolic stability, which can lead to improved bioavailability and potency. Research indicates that fluorinated compounds can interact with various biological targets, including enzymes and receptors.
- Histone Deacetylase Inhibition : Recent studies have shown that fluorinated derivatives exhibit enhanced potency as histone deacetylase (HDAC) inhibitors. For instance, compounds similar to this compound were evaluated for their ability to inhibit HDACs, with some derivatives showing IC50 values in the low micromolar range .
- Cancer Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The cytotoxicity was assessed using MTT assays, revealing significant growth inhibition at concentrations below 10 μM .
Efficacy Studies
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Case Studies
- Fluorinated Compounds in Drug Design : A study focused on the impact of fluorination on drug efficacy highlighted that increasing the number of fluorine substituents can enhance the activity of compounds against specific targets, such as HDACs . This suggests that this compound may benefit from similar enhancements in its biological activity.
- Tropical Disease Research : Another investigation assessed a range of new compounds against parasites responsible for tropical diseases, demonstrating that fluorinated compounds maintained effective interactions within binding pockets critical for their action . This indicates potential applications for this compound in treating parasitic infections.
Safety and Toxicology
According to safety data sheets, this compound has been classified as having low acute toxicity with no significant chronic effects observed in animal models . However, eye irritation has been noted upon contact, necessitating appropriate handling precautions.
Table 3: Toxicological Profile
| Endpoint | Classification |
|---|---|
| Acute Toxicity | Low |
| Skin Irritation | Minimal |
| Eye Irritation | Yes |
属性
IUPAC Name |
[4-(difluoromethoxy)-5-fluoropyridin-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O.ClH/c8-5-3-12-4(2-11)1-6(5)13-7(9)10;/h1,3,7H,2,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCPRWSKLZHPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1OC(F)F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















